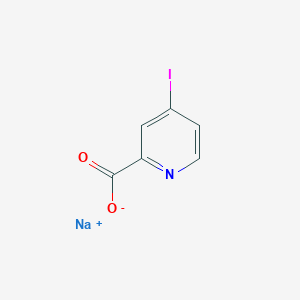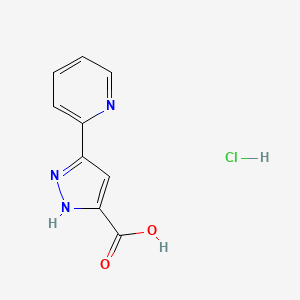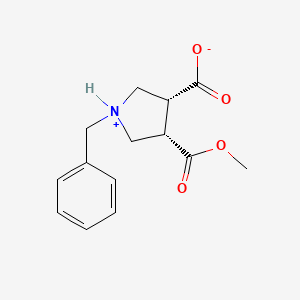
(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidin-1-ium-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidin-1-ium-3-carboxylate is a chemical compound listed in the PubChem database It is a unique molecule with specific properties that make it of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidin-1-ium-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Formation: The initial formation of the core structure of this compound is achieved through a series of reactions, including condensation and cyclization.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used to carry out the reactions.
Automation and Control: Advanced automation and control systems are employed to monitor and adjust reaction parameters in real-time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidin-1-ium-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidin-1-ium-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidin-1-ium-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Binding to Receptors: this compound binds to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It influences various biochemical pathways, leading to changes in cellular functions and responses.
Molecular Interactions: The compound forms specific interactions with biomolecules, affecting their structure and function.
類似化合物との比較
(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidin-1-ium-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with different pharmacological properties.
CID 6540461: Another cephalosporin with distinct structural features.
CID 5362065: A β-lactam antibiotic with unique biological activities.
CID 5479530: A cephalosporin with specific therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse chemical reactions, and wide range of applications make it an important molecule for further research and development.
特性
IUPAC Name |
(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRKEXYTCFTDDC-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C[NH+](CC1C(=O)[O-])CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[NH+](C[C@@H]1C(=O)[O-])CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
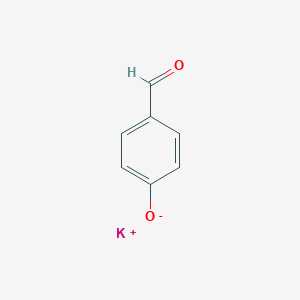
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B7826685.png)
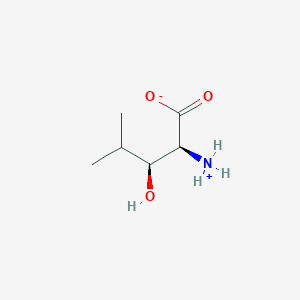

![N-[2-(2-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B7826697.png)
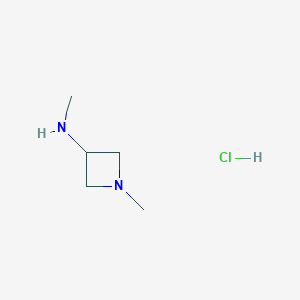
![(2R)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate](/img/structure/B7826722.png)
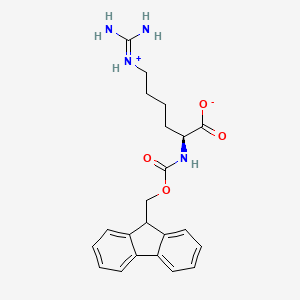
![(2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7826734.png)
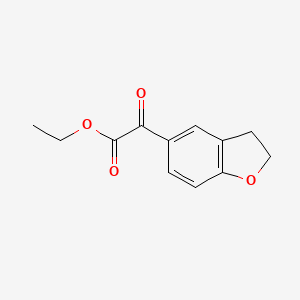
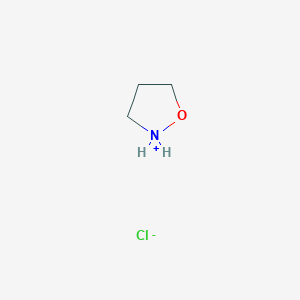
![2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B7826769.png)
